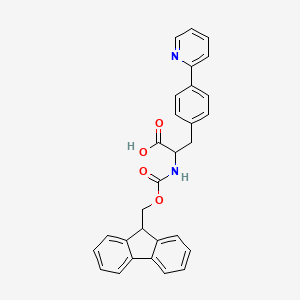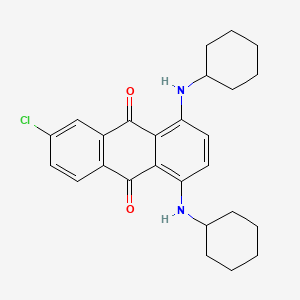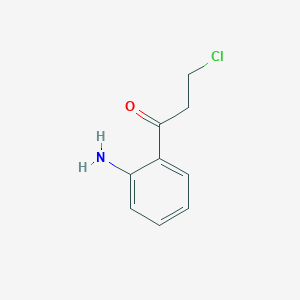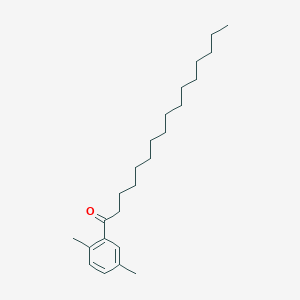
1-(2,5-Dimethylphenyl)hexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanone, 1-(2,5-dimethylphenyl)- is an organic compound belonging to the class of ketones It is characterized by a long hexadecane chain attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: 1-Hexadecanol, 1-(2,5-dimethylphenyl)-.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-Hexadecanone, 1-(2,5-dimethylphenyl)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The phenyl ring and long alkyl chain can influence its lipophilicity and ability to penetrate biological membranes, potentially affecting its bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanone: Lacks the substituted phenyl ring, making it less complex and potentially less active in certain applications.
1-(2,5-Dimethylphenyl)-2-propanone: A shorter chain ketone with different physical and chemical properties.
1-(4-Hydroxyphenyl)-1-hexadecanone: Contains a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- is unique due to the combination of a long alkyl chain and a substituted phenyl ring. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
101493-89-4 |
|---|---|
Molekularformel |
C24H40O |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)hexadecan-1-one |
InChI |
InChI=1S/C24H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(25)23-20-21(2)18-19-22(23)3/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
JRPNDJAIRVFPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


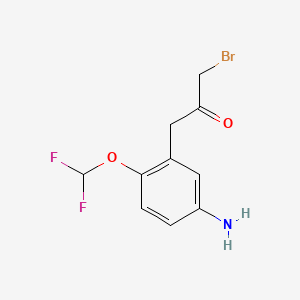
![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)



![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)

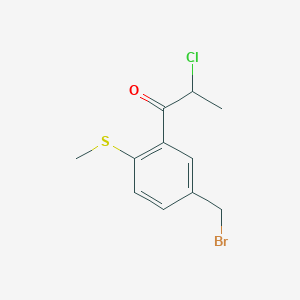
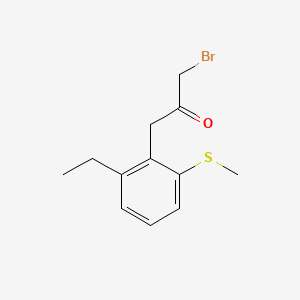
![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
